3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyl-2,2-difluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)3-5-1-2-5;/h5H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZDWWCMXLDXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955531-44-8 | |
| Record name | 3-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of fluorine atoms to the molecule, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride has been identified as a significant scaffold in the development of inhibitors targeting specific biological pathways. Its structural properties allow for modifications that enhance biological activity and selectivity.
BCL6 Inhibition
Recent studies have reported the optimization of compounds related to this compound for the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The compound was part of a series that exhibited potent inhibition and degradation of BCL6, showing promising antiproliferative activity in cellular assays .
Table 1: BCL6 Inhibition Data
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| CCT372064 | 4.8 | Inhibitor |
| CCT373566 | 0.7 | Degrader |
| CCT373567 | 10.7 | Cellular Inhibition |
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier has made it a candidate for exploring treatments for neurodegenerative diseases. Its structural characteristics allow it to stabilize microtubules, which are crucial for neuronal function.
Microtubule Stabilization
Research indicates that derivatives of this compound can stabilize microtubules in neuronal cells, potentially offering therapeutic benefits in conditions characterized by tau pathology and neurodegeneration .
Table 2: Microtubule Stabilization Effects
| Compound | Effect on Microtubules | Reference |
|---|---|---|
| Triazolopyrimidine Derivative | Increased density and reduced pathology | |
| This compound | Enhanced stability observed |
Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Modifications to its structure have shown varying degrees of biological activity and selectivity towards target proteins.
SAR Insights
The introduction of different substituents on the cyclopropyl and difluoropropyl moieties has been systematically studied to understand their impact on binding affinity and biological activity .
Table 3: SAR Findings
| Modification | Binding Affinity (nM) | Observed Activity |
|---|---|---|
| Fluoro-substituted variant | 5.0 | Improved potency |
| Non-fluorinated variant | 20.0 | Reduced activity |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₆H₁₁F₂N·HCl (CID 23000189) .
- SMILES : C1CC1CC(CN)(F)F .
- InChIKey : JHSOCIXCZBVBSU-UHFFFAOYSA-N .
- Key Features : The compound features a cyclopropyl group attached to a propane backbone, with two fluorine atoms at the C2 position and a primary amine group at C1, forming a hydrochloride salt. This structure imparts unique steric and electronic properties, making it relevant in medicinal chemistry and organic synthesis.
Applications : Primarily used in research and development (R&D) settings, it serves as a building block for pharmaceuticals or agrochemicals .
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine vs. Methyl Groups
- Compound : 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS 877125-73-0) .
- Molecular Formula : C₈H₁₈ClN.
- Key Differences : Replacement of fluorine atoms with methyl groups at C2.
- Implications :
- Electronic Effects : Diminished electronegativity compared to fluorine, altering dipole moments and hydrogen-bonding capacity.
Backbone Simplification: Absence of Cyclopropyl Group
Increased Fluorination: Trifluorinated Analogues
- Compound : 1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 2968-32-3) .
- Molecular Formula : C₃H₇F₃N·HCl.
- Key Differences : Trifluoromethyl group at C2 instead of difluoro substitution.
- Implications :
- Acidity : The trifluoromethyl group lowers the pKa of the amine, affecting protonation states under physiological conditions.
Aromatic vs. Aliphatic Cyclic Groups
- Compound : 2-Phenylcyclopropanamine hydrochloride (CAS 1986-47-6) .
- Molecular Formula : C₉H₁₁ClN.
- Key Differences : Phenyl group replaces the propane backbone.
- Implications :
- Electronic Interactions : Aromatic π-system enables π-π stacking, relevant in receptor-ligand interactions.
- Hydrophobicity : Increased hydrophobicity compared to the aliphatic cyclopropyl derivative.
Halogenated Aromatic Derivatives
- Compound : 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9) .
- Molecular Formula : C₁₀H₁₄Cl₂FN.
- Key Differences : Chloro-fluorophenyl and methyl substituents.
- Implications :
- Electron-Withdrawing Effects : Cl and F substituents enhance electron deficiency, altering amine basicity and reactivity.
- Steric Profile : Methyl group introduces steric hindrance distinct from cyclopropyl.
Research and Application Insights
- Pharmaceutical Relevance: The cyclopropyl and difluoro motifs in 3-Cyclopropyl-2,2-difluoropropan-1-amine·HCl may enhance metabolic stability compared to non-fluorinated analogues .
- Synthetic Utility : Fluorinated amines are pivotal in designing kinase inhibitors or GPCR-targeted drugs due to their ability to modulate electronic environments .
Biological Activity
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical structure and properties:
- Molecular Formula: CHFN·HCl
- Molecular Weight: Approximately 165.58 g/mol
- CAS Number: 1955531-44-8
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. Its fluorinated structure enhances lipophilicity, potentially increasing membrane permeability and bioavailability compared to non-fluorinated analogs.
Target Interactions
The compound has shown promising interactions with various biological targets:
- BCL6 Inhibition: It has been identified as a potent inhibitor of BCL6, a transcriptional repressor implicated in several cancers. In vitro studies demonstrated an IC value of 4.8 nM, indicating strong inhibitory activity .
- Antiproliferative Activity: The compound exhibited significant antiproliferative effects in cellular assays, suggesting its potential as an anticancer agent .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study Type | Findings | Reference |
|---|---|---|
| BCL6 Inhibition | IC = 4.8 nM | |
| Antiproliferative | Significant reduction in cell viability | |
| Cellular Uptake | Enhanced uptake in cancer cell lines |
Case Studies
- BCL6 Targeting in Cancer Therapy:
- Fluorinated Compounds in Drug Development:
Q & A
Q. What are the standard synthetic routes for 3-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves fluorination and cyclopropanation steps. A key intermediate, 3-cyclopropyl-2,2-difluoropropyl perfluoroalkanesulfonate , is prepared via reduction of alkyl 3-cyclopropyl-2,2-difluoropropanoate followed by reaction with perfluoroalkyl sulfonyl halides. Subsequent nucleophilic substitution with (diphenylmethyleneamino)(ethoxycarbonyl)methanide yields the amine precursor, which is hydrolyzed with strong acids (e.g., 25% H₂SO₄) and converted to the hydrochloride salt using gaseous HCl . Optimization : Temperature control (0–30°C during sulfonate addition) and solvent choice (tert-butyl methyl ether for salt formation) are critical for yield and purity.
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the identity of intermediates (e.g., 3-cyclopropyl-2,2-difluoropropyl nonafluorobutane-1-sulfonate) by comparing retention times and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H, ¹⁹F) validates the presence of cyclopropyl and difluoromethyl groups. For example, the ethyl ester derivative shows distinct shifts for NH₃⁺ (δ 8.5–9.0 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 38.5%, H: 5.1%, N: 4.5%, Cl: 12.1%) .
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis of this compound, and how are intermediates stabilized?
- Methodological Answer :
- Challenges :
Exothermic Reactions : Slow addition of sulfonate intermediates (e.g., nonafluorobutane-1-sulfonate) to prevent thermal runaway .
Moisture Sensitivity : Fluorinated intermediates require anhydrous conditions (e.g., molecular sieves, inert gas).
Byproduct Formation : Hydrolysis of esters to acids necessitates pH control (e.g., NaOH neutralization).
- Stabilization : Use of tert-butoxycarbonyl (Boc) protecting groups during amine synthesis to prevent oxidation .
Q. How does the compound interact with biological targets, and what methods are used to study these interactions?
- Methodological Answer :
- Mechanistic Studies :
Enzyme Binding Assays : Fluorescence polarization assays quantify binding affinity to cysteine proteases, leveraging the compound’s fluorinated groups for structural rigidity .
Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled derivatives) assess competitive inhibition at neurotransmitter receptors .
- Example : In neurological studies, the compound’s cyclopropyl group enhances membrane permeability, measured via parallel artificial membrane permeability assays (PAMPA) .
Q. How do structural modifications (e.g., fluorination, cyclopropane ring substitution) alter the compound’s reactivity and bioactivity?
- Methodological Answer :
- Fluorination :
- Electron-Withdrawing Effect : Increases stability against metabolic degradation (e.g., cytochrome P450 assays show reduced oxidation rates) .
- Hydrophobicity : LogP measurements (e.g., 1.8 for the hydrochloride salt) correlate with improved blood-brain barrier penetration .
- Cyclopropane Substitution :
- Ring Strain : X-ray crystallography reveals bond angles (~60°) that enhance conformational restriction, improving target selectivity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of this compound?
- Methodological Answer :
- Case Study : Yields for the nucleophilic substitution step vary (40–75% in literature).
- Resolution :
Reagent Purity : Use of freshly distilled triethylamine improves nucleophilicity of intermediates .
Catalyst Screening : Testing alternative bases (e.g., K₂CO₃ vs. NaH) can optimize reaction efficiency .
- Statistical Tools : Design of Experiments (DoE) models identify critical factors (e.g., temperature, solvent polarity) affecting yield .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
